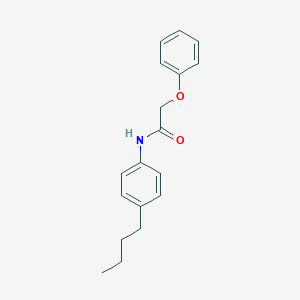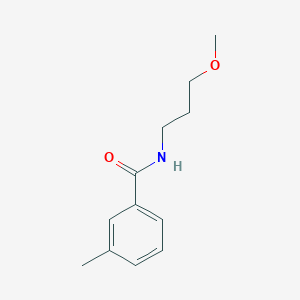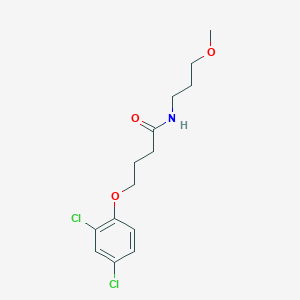
N-(4-butylphenyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-2-phenoxyacetamide, commonly known as BPPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPPO is a white to off-white crystalline powder that is soluble in organic solvents and has a molecular weight of 307.4 g/mol.
Mecanismo De Acción
The exact mechanism of action of BPPO is not fully understood. However, it is believed that BPPO exerts its effects by inhibiting certain enzymes or proteins in the body. For example, in cancer cells, BPPO has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
BPPO has been shown to have various biochemical and physiological effects. In cancer cells, BPPO has been shown to induce cell cycle arrest and apoptosis, which leads to the death of cancer cells. In herbicidal applications, BPPO has been shown to inhibit the growth of weeds by interfering with their metabolic pathways. In material science, BPPO has been shown to exhibit liquid crystal behavior, which makes it useful in display technologies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BPPO in lab experiments is its high purity and stability. BPPO is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using BPPO in lab experiments is its toxicity. BPPO has been shown to be toxic to some cell lines at high concentrations, which limits its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on BPPO. One area of research could focus on the development of BPPO-based drug delivery systems for the treatment of various diseases. Another area of research could focus on the optimization of BPPO as a selective herbicide. Additionally, there is potential for research on the use of BPPO in material science, particularly in the development of new liquid crystal materials. Overall, the potential applications of BPPO in various fields make it a promising area of research for the future.
Métodos De Síntesis
BPPO can be synthesized by reacting 4-butylaniline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields BPPO as a product. The purity of the product can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
BPPO has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, BPPO has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, BPPO has been shown to have herbicidal properties and can be used as a selective herbicide. In material science, BPPO has been studied for its potential use as a liquid crystal material.
Propiedades
Fórmula molecular |
C18H21NO2 |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C18H21NO2/c1-2-3-7-15-10-12-16(13-11-15)19-18(20)14-21-17-8-5-4-6-9-17/h4-6,8-13H,2-3,7,14H2,1H3,(H,19,20) |
Clave InChI |
HBCRRMGUMUMNNZ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dimethyl 5-[(3-methylbenzoyl)amino]isophthalate](/img/structure/B291722.png)
![Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate](/img/structure/B291723.png)




![Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate](/img/structure/B291732.png)
![Dimethyl 2-[(4-methylbenzoyl)amino]terephthalate](/img/structure/B291733.png)



